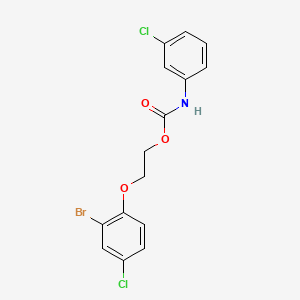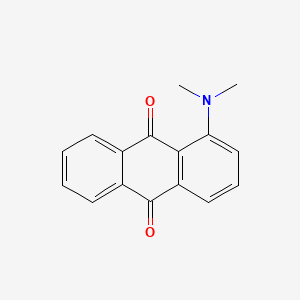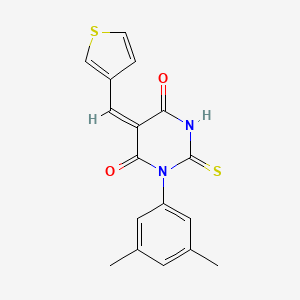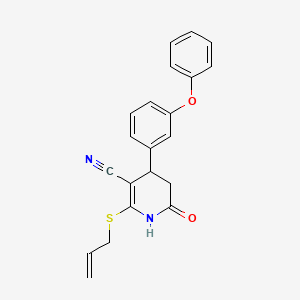![molecular formula C19H29NO6 B5160138 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate, also known as IPPB, is a synthetic compound that belongs to the class of morpholine oxalates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is not fully understood. However, it is believed to act as a modulator of certain receptors, including the sigma-1 receptor. This compound has also been shown to interact with membrane proteins and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain enzymes. In vivo studies have shown that this compound can reduce pain and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research on 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its efficacy in animal models.
Another area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been shown to interact with membrane proteins, and further studies are needed to determine its potential as a tool for studying protein-protein interactions.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate involves the reaction between 4-(4-isopropylphenoxy)butylamine and oxalic acid. The reaction takes place in a solvent such as ethanol or methanol, and the product obtained is a white crystalline powder. The purity of the product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its ability to act as a ligand for certain receptors, including the sigma-1 receptor. This compound has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In pharmacology, this compound has been shown to have analgesic and anti-inflammatory properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
In biochemistry, this compound has been studied for its ability to interact with membrane proteins and alter their function. It has also been investigated for its potential use as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-12-4-3-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h5-8,15H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFPIFVWOWJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)


![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)

![4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
